(E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-(tert-butyl)benzenesulfonamide
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Overview
Description
(E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-(tert-butyl)benzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a brominated cyclohexadienone moiety and a sulfonamide group attached to a tert-butyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-(tert-butyl)benzenesulfonamide typically involves the following steps:
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Bromination: : The starting material, cyclohexa-2,5-dien-1-one, undergoes bromination using bromine (Br₂) in an appropriate solvent such as acetic acid or dichloromethane. This step introduces the bromine atom at the desired position on the cyclohexadienone ring.
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Formation of the Sulfonamide: : The brominated cyclohexadienone is then reacted with 4-(tert-butyl)benzenesulfonamide. This reaction is typically carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the sulfonamide linkage.
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E-isomer Formation: : The final step involves ensuring the formation of the E-isomer, which can be achieved through careful control of reaction conditions, such as temperature and solvent choice, to favor the desired geometric isomer.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and sulfonamide formation, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-(tert-butyl)benzenesulfonamide can undergo various chemical reactions, including:
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Substitution Reactions: : The bromine atom on the cyclohexadienone ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
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Reduction Reactions: : The carbonyl group in the cyclohexadienone moiety can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Oxidation Reactions: : The compound can undergo oxidation reactions to form more oxidized derivatives, potentially using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., acetone, water).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohol derivatives.
Oxidation: More oxidized forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-(tert-butyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the sulfonamide group, which is known for its bioactivity, makes it a candidate for the development of new drugs, particularly as enzyme inhibitors or antimicrobial agents.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may be exploited in the development of new polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism of action of (E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-(tert-butyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets through its sulfonamide group. The bromine atom and the cyclohexadienone moiety can also play roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-4-(tert-butyl)benzenesulfonamide: Similar structure but lacks the cyclohexadienone moiety.
N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
(E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-(tert-butyl)benzenesulfonamide is unique due to the combination of the brominated cyclohexadienone and the sulfonamide group attached to a tert-butyl-substituted benzene ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
(NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-tert-butylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)18-12-6-9-15(19)14(17)10-12/h4-10H,1-3H3/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIMGLKUBUTHCB-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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